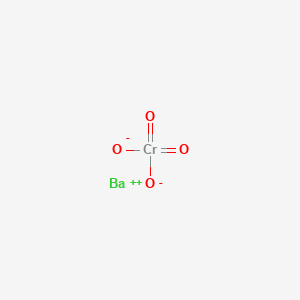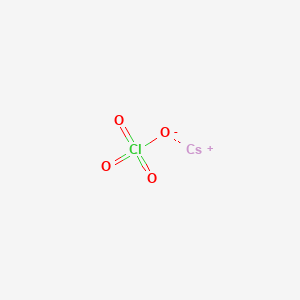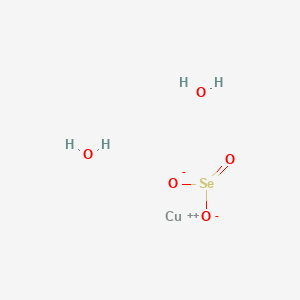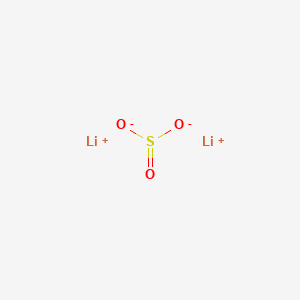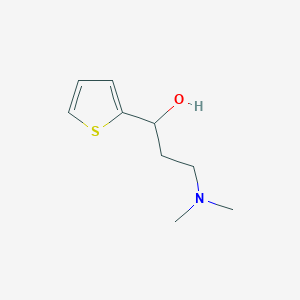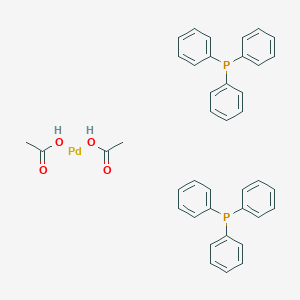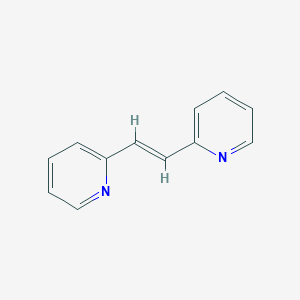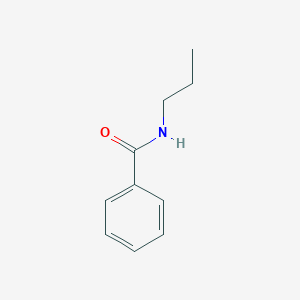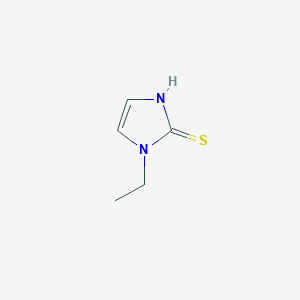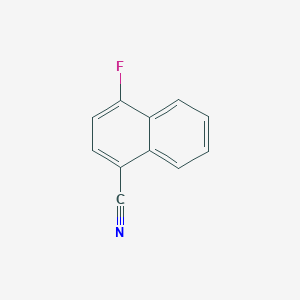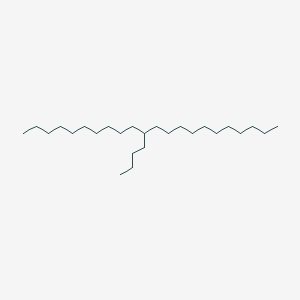
11-Butyldocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Butyldocosane is a long-chain hydrocarbon that is commonly used in scientific research. It is a non-polar compound that is insoluble in water and has a high boiling point. Due to its unique properties, it has found numerous applications in various fields of research.
Wirkmechanismus
The mechanism of action of 11-Butyldocosane is not well understood. However, it is believed to interact with cell membranes and alter their properties. It may also act as a surfactant and disrupt the structure of biological membranes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 11-Butyldocosane. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
11-Butyldocosane has several advantages for lab experiments. It is a non-polar compound that is insoluble in water, which makes it useful for studying hydrophobic interactions. It is also stable and easy to handle. However, one limitation is that it is not very soluble in common organic solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 11-Butyldocosane. One area of interest is its potential use as a biomimetic membrane. Another area of interest is its use in the development of new analytical techniques. Additionally, further studies are needed to understand its mechanism of action and its potential applications in various fields of research.
In conclusion, 11-Butyldocosane is a unique compound that has found numerous applications in scientific research. Its properties make it useful for studying hydrophobic interactions and as a standard for the calibration of analytical instruments. Further research is needed to understand its mechanism of action and its potential applications in various fields of research.
Synthesemethoden
11-Butyldocosane can be synthesized through the catalytic hydrogenation of docosane, which is a long-chain hydrocarbon. The process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction takes place under high pressure and temperature, and the product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
11-Butyldocosane has found numerous applications in scientific research. It is commonly used as a reference compound for chromatography and mass spectrometry. It is also used as a standard for the calibration of analytical instruments.
Eigenschaften
CAS-Nummer |
13475-76-8 |
|---|---|
Produktname |
11-Butyldocosane |
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
11-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-14-16-18-20-22-25-26(23-9-6-3)24-21-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |
InChI-Schlüssel |
HEUYLTACOIADBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CCCC)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(CCCC)CCCCCCCCCC |
Andere CAS-Nummern |
13475-76-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
